Product packaging for Bicyclo[4.1.0]heptan-7-ol(Cat. No.:CAS No. 13830-44-9)

Bicyclo[4.1.0]heptan-7-ol

Cat. No.: B13731318
CAS No.: 13830-44-9
M. Wt: 112.17 g/mol
InChI Key: QMIUADBGGPTBNU-UHFFFAOYSA-N
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Description

Architectural Significance of the Bicyclo[4.1.0]heptane Framework

The bicyclo[4.1.0]heptane skeleton, also known as norcarane (B1199111), is the cornerstone of Bicyclo[4.1.0]heptan-7-ol's architectural significance. This framework is defined by the fusion of a six-membered cyclohexane (B81311) ring and a three-membered cyclopropane (B1198618) ring. This fusion introduces significant ring strain, which profoundly influences the molecule's reactivity and conformational preferences. The rigid three-dimensional structure of the bicyclo[4.1.0]heptane system provides a robust scaffold for the synthesis of more complex molecules. uni.lu

The inherent strain in the bicyclic system can be harnessed to drive unique chemical transformations, such as ring-opening reactions, that would not be as readily accessible in more conventional, unstrained carbocycles. This makes the bicyclo[4.1.0]heptane framework a valuable building block in synthetic organic chemistry. nih.gov For instance, the unique structural and stereochemical properties of this framework have been exploited in the synthesis of carbocyclic nucleoside analogues, where the bicyclo[4.1.0]heptane moiety acts as a rigid pseudosugar pattern. researchgate.net It is believed that the rigidity imparted by the fused cyclopropane ring can be beneficial for biological activity, making these structures interesting candidates for medicinal chemistry research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B13731318 Bicyclo[4.1.0]heptan-7-ol CAS No. 13830-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6(5)7/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIUADBGGPTBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498924
Record name Bicyclo[4.1.0]heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13830-44-9
Record name Bicyclo[4.1.0]heptan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bicyclo 4.1.0 Heptan 7 Ol and Stereochemical Analogues

Retrosynthetic Analysis and Key Disconnections for Bicyclo[4.1.0]heptan-7-ol

A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis for various synthetic approaches. The most apparent disconnection is across the cyclopropane (B1198618) ring, suggesting a cyclopropanation reaction of a cyclohexene (B86901) precursor as a primary synthetic route. Another key disconnection involves the carbon-oxygen bond of the hydroxyl group, leading to strategies that introduce the alcohol functionality at a late stage, possibly from a corresponding ketone or other functional group at the C7 position.

A common retrosynthetic pathway for this compound (I) involves disconnecting the cyclopropane ring to envision cyclohexene (II) as a starting material. The C7-hydroxyl group can be introduced via the oxidation of a C7-metal or C7-halogen bond.

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis of this compound.

Construction of the Bicyclo[4.1.0]heptane Core with Alcohol Functionality

The construction of the bicyclo[4.1.0]heptane skeleton with a hydroxyl group at the 7-position can be achieved through several reliable methods.

Cyclopropanation Strategies (e.g., via diazoacetate)

Cyclopropanation of cyclohexene derivatives is a widely employed method for synthesizing the bicyclo[4.1.0]heptane core. The Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple, is a classic example. This reaction can exhibit diastereoselectivity when a directing group, such as a hydroxyl group, is present on the cyclohexene ring. For instance, the cyclopropanation of cyclohexen-1-ol with diiodomethane and a zinc-copper couple can yield the corresponding this compound derivative as a single diastereomer. ethz.ch

Another powerful cyclopropanation method involves the use of diazo compounds, such as dimethyl diazomalonate, in the presence of a copper catalyst. This approach allows for the formation of a cyclopropane ring with geminal dicarboxylate esters at the C7 position. prepchem.com These esters can then be hydrolyzed and decarboxylated to yield the parent bicyclo[4.1.0]heptane, or one ester can be selectively removed to provide a precursor for the C7-alcohol.

Visible light-mediated reactions of donor-acceptor diazo compounds have also emerged as a mild and efficient method for cyclopropanation. These reactions proceed via free singlet carbenes and can be used to construct bicyclo[4.1.0]heptane derivatives. chemrxiv.org

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful alternative for the synthesis of the bicyclo[4.1.0]heptane system. One such approach involves the intramolecular cyclopropanation of unsaturated chlorohydrins. This can be achieved by treating an appropriate unsaturated chlorohydrin with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net This method provides a stereoselective route to bicyclo[4.1.0]heptan-2-ols.

Radical cyclizations have also been explored. For example, bicyclic cyclopropanols with an olefinic side chain can be oxidized with manganese(III) picolinate (B1231196) to generate a β-keto radical that undergoes ring expansion and subsequent intramolecular cyclization to form bicyclic systems. oup.com

Diels-Alder Cycloaddition Approaches for Bridged Systems

While not a direct route to simple bicyclo[4.1.0]heptan-7-ols, the Diels-Alder reaction is a cornerstone for the synthesis of more complex, bridged bicyclic systems that may contain the bicyclo[4.1.0]heptane motif. rsc.org This cycloaddition reaction between a conjugated diene and a dienophile is highly efficient for forming six-membered rings with excellent stereochemical control. rsc.org For instance, an intramolecular Diels-Alder reaction of a suitable triene can be used to construct a bicyclic lactone, which can be further elaborated to a substituted bicyclo[4.1.0]heptane system. soton.ac.uk The reaction of cyclopentadiene (B3395910) with α,β-unsaturated aldehydes or ketones, followed by reduction and hydrolysis, is a known method for synthesizing bicyclo[2.2.1]heptane-2,5-diol, which showcases the power of this reaction in creating bicyclic frameworks. ontosight.ai

Epoxide Ring Formation and Subsequent Transformations

The formation of an epoxide on a cyclohexene ring, followed by subsequent transformations, provides another versatile entry to this compound and its derivatives. Cyclohexene oxide, also known as 7-oxabicyclo[4.1.0]heptane, is a key intermediate in this strategy. nist.gov The epoxidation of cyclohexene can be achieved using various reagents, including peroxy acids.

The epoxide ring is susceptible to nucleophilic attack, which can be exploited to introduce the desired functionality. For example, ring-opening of 7-oxabicyclo[4.1.0]heptane with a suitable nucleophile can lead to functionalized cyclohexanols. In some cases, the epoxide ring itself can be part of a rearrangement to form the bicyclo[4.1.0]heptane skeleton. For instance, the treatment of certain bicyclic epoxides with Grignard reagents can lead to the formation of bicyclo[4.1.0]heptan-3-ol derivatives.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is crucial, particularly for applications in medicinal chemistry and natural product synthesis.

Several strategies have been developed for the stereoselective and enantioselective synthesis of these compounds. Asymmetric cyclopropanation reactions are a primary focus. For example, the use of chiral catalysts in conjunction with diazo compounds can induce enantioselectivity in the formation of the cyclopropane ring. Gold(I)-catalyzed asymmetric cycloisomerization of 1,6-enynes has been shown to produce functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses. nih.gov

Another approach involves the use of chiral auxiliaries. For instance, attaching a chiral auxiliary to a cyclohexene precursor can direct the cyclopropanation reaction to occur from a specific face of the double bond, leading to a diastereoselective synthesis. The auxiliary can then be removed to afford the enantiomerically enriched product.

Enzymatic resolutions are also a valuable tool. For example, the enzymatic resolution of racemic endo-bicyclo[4.1.0]heptan-2-ols has been reported, allowing for the separation of enantiomers. acs.org

Furthermore, starting from enantiomerically pure precursors, such as those derived from the chiral pool, can provide a direct route to enantiopure this compound derivatives. A highly regio- and stereoselective synthetic approach for the construction of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate has been established, with key steps involving highly diastereoselective allylic oxidation and hydroboration reactions. nih.govresearchgate.netacs.org

The catalytic desymmetrization of meso-bicyclo[4.1.0]heptane derivatives represents another powerful strategy for their enantioselective synthesis. researchgate.net

Below is a table summarizing some of the stereoselective methods discussed:

MethodKey Reagents/CatalystsStereochemical OutcomeReference
Asymmetric CyclopropanationChiral Rhodium or Copper Catalysts, Diazo CompoundsEnantioselective scispace.com
Directed Simmons-Smith CyclopropanationDiiodomethane, Zn-Cu Couple, Chiral Allylic AlcoholDiastereoselective ethz.ch
Gold-Catalyzed Asymmetric CycloisomerizationChiral Gold(I) Catalyst, 1,6-EnynesEnantioselective nih.gov
Intramolecular Cyclopropanation of Chiral ChlorohydrinsLTMP, Chiral Unsaturated ChlorohydrinStereoselective researchgate.net
Enzymatic ResolutionLipase (B570770), Racemic Bicyclo[4.1.0]heptan-2-olEnantiomeric Separation acs.org
Diastereoselective Allylic Oxidation/HydroborationChiral ReagentsDiastereoselective and Enantioselective nih.govresearchgate.netacs.org

Chiral Auxiliary and Catalyst-Controlled Synthesis

The enantioselective synthesis of bicyclo[4.1.0]heptane derivatives often employs chiral auxiliaries or catalyst-controlled reactions to establish the desired stereochemistry.

One notable strategy involves the use of a chiral auxiliary, such as a dihydrobenzoin moiety, attached to a cyclohexenone precursor. nih.govmdpi.com This auxiliary directs the stereochemical outcome of subsequent reactions. For instance, the synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has been achieved starting from a cyclohexenone bearing a dihydrobenzoin moiety as a chiral auxiliary. nih.govmdpi.com

Catalyst-controlled asymmetric transfer hydrogenation (ATH) of cyclohexenone derivatives represents another powerful approach. nih.govmdpi.com Bifunctional ruthenium catalysts, such as (R,R)-Noyori-I, are effective in the asymmetric reduction of enones to produce chiral allylic alcohols with high enantioselectivity. nih.govmdpi.comsemanticscholar.org The choice of catalyst can provide access to either enantiomer of the desired product. For example, the asymmetric reduction of a cyclohexenone derivative using (R,R)-Noyori-I catalyst in a biphasic medium afforded the corresponding (R)-allylic alcohol. mdpi.comsemanticscholar.org

The Simmons-Smith cyclopropanation of chiral allylic alcohols is a key step in constructing the bicyclo[4.1.0]heptane core. The stereochemistry of the newly formed cyclopropane ring is directed by the existing stereocenter of the allylic alcohol. wiley-vch.de For instance, the treatment of an allylic alcohol with diethylzinc (B1219324) (Et₂Zn) and chloroiodomethane (B1360106) (ICH₂Cl) can furnish the corresponding bicyclo[4.1.0]heptan-2-ol derivative. mdpi.com

The following table summarizes key reagents and their roles in chiral auxiliary and catalyst-controlled synthesis:

Reagent/CatalystRoleReference
DihydrobenzoinChiral Auxiliary nih.govmdpi.com
(R,R)-Noyori-I (Ruthenium catalyst)Asymmetric Transfer Hydrogenation Catalyst nih.govmdpi.comsemanticscholar.org
Diethylzinc (Et₂Zn) and Chloroiodomethane (ICH₂Cl)Simmons-Smith Cyclopropanation Reagents mdpi.com

Diastereoselective Functionalization and Oxidation Reactions

Once the bicyclo[4.1.0]heptane scaffold is constructed, diastereoselective functionalization and oxidation reactions are employed to introduce further complexity and desired functional groups.

A key transformation is the stereoselective allylic oxidation of a bicyclic alkene. researchgate.netacs.org This reaction, often carried out using selenium dioxide (SeO₂) and tert-butyl hydroperoxide, can proceed with high regio- and stereoselectivity to yield an allylic alcohol. acs.org The mechanism is believed to involve an ene reaction followed by a acs.orgvulcanchem.com-sigmatropic rearrangement, which occurs on the less sterically hindered face of the molecule. acs.org

Hydroboration-oxidation is another crucial diastereoselective reaction used to introduce a hydroxyl group. researchgate.netacs.org The stereochemical outcome of this reaction is influenced by the steric environment of the bicyclic system.

The oxidation of bicyclo[n.1.0]alkanes (where n=3-6) with dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), has been shown to result in the diastereoselective formation of alcohols. nih.gov For bicyclo[4.1.0]heptane systems, this oxidation can lead to selective hydroxylation at the C-H bond positioned cis to the cyclopropane ring. nih.gov

The table below outlines some diastereoselective reactions and the reagents used:

ReactionReagentsOutcomeReference
Allylic OxidationSelenium dioxide (SeO₂), tert-butyl hydroperoxideStereoselective introduction of a hydroxyl group acs.org
Hydroboration-OxidationBorane (B79455) reagents followed by oxidationDiastereoselective introduction of a hydroxyl group researchgate.netacs.org
C-H Bond Oxygenation3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO)Diastereoselective hydroxylation nih.gov

Chirality Transfer in Bicyclo[4.1.0]heptane Systems

Chirality transfer is a synthetic strategy where the stereochemical information from a chiral center in a starting material is transferred to a new stereocenter in the product. In the context of bicyclo[4.1.0]heptane systems, this can be observed in platinum-catalyzed cycloisomerizations of 1,6-enynes. nih.gov

In these reactions, a propargylic stereocenter in the starting enyne, although destroyed during the transformation, directs the stereochemistry of the resulting cyclopropyl (B3062369) carbons in the bicyclo[4.1.0]heptane product. nih.gov The efficiency of this chirality transfer can be influenced by the nature of the substituents on the starting material. For instance, a branched aliphatic group like an isopropyl group has been found to be optimal for high enantiospecificity in certain PtCl₂-catalyzed cycloisomerizations. nih.gov

However, the stability of the initial bicyclo[4.1.0]heptene product can be a challenge, as it may undergo subsequent rearrangements, such as a Cope rearrangement, which can lead to the formation of diastereomers. nih.gov

Diversification and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives through various functionalization strategies.

Regioselective Introduction of Additional Functional Groups

The regioselective introduction of functional groups onto the bicyclo[4.1.0]heptane core is crucial for developing new analogues with specific properties. researchgate.netacs.orgnih.gov

One common approach involves the protection of existing functional groups, such as hydroxyl groups, to allow for selective reactions at other positions. For example, a benzyl (B1604629) ether can be introduced to protect a hydroxyl group, after which other transformations can be carried out. researchgate.netacs.org

The introduction of an azide group is a key step in the synthesis of certain nucleoside analogues. researchgate.netacs.orgnih.gov This is often achieved through a series of steps involving the conversion of a hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide source. This azide can then be used for the introduction of nucleobases or for click chemistry reactions to generate triazole-containing derivatives. researchgate.netacs.org

Palladium-catalyzed coupling reactions have also been utilized to introduce styryl substituents onto the bicyclo[4.1.0]heptene core in a regio- and stereoselective manner. acs.org

The following table highlights methods for introducing specific functional groups:

Functional GroupMethodReference
Benzyl EtherBenzyl bromide (BnBr) and a base researchgate.netacs.org
AzideConversion of alcohol to leaving group, then substitution with azide researchgate.netacs.orgnih.gov
StyrylPalladium-catalyzed coupling of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides acs.org

Synthesis of Complex this compound Derivatives (e.g., nucleoside analogues)

A significant application of the chemistry of this compound is in the synthesis of complex derivatives, particularly carbocyclic nucleoside analogues. researchgate.netacs.orgnih.govnih.gov These molecules are of interest for their potential antiviral activities. researchgate.netnih.gov

The synthesis of these complex molecules typically starts from a functionalized bicyclo[4.1.0]heptane intermediate. For example, a pivotal azide intermediate can be elaborated to introduce various natural and unnatural nucleobases. researchgate.netacs.org The construction of the nucleobase can be achieved in a stepwise manner.

For instance, the synthesis of a cytosine analogue built on a bicyclo[4.1.0]heptane scaffold has been described. nih.govtdx.cat Furthermore, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has been employed to attach functionalized 1,2,3-triazoles to the bicyclic scaffold, leading to a diverse range of nucleoside analogues. researchgate.netacs.orgnih.gov The regioselectivity of these cycloaddition reactions can be confirmed using spectroscopic techniques such as HMBC NMR experiments. acs.orgnih.gov

The table below lists some complex derivatives and the key synthetic step for their formation:

DerivativeKey Synthetic StepReference
Cytosine Nucleoside AnalogueStepwise construction of the cytosine base nih.govtdx.cat
1,2,3-Triazole Nucleoside AnaloguesCopper-catalyzed azide-alkyne cycloaddition ("click chemistry") researchgate.netacs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of Bicyclo 4.1.0 Heptan 7 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of bicyclo[4.1.0]heptan-7-ol derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A full assignment of the proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment. For instance, the protons on the cyclopropane (B1198618) ring (H1, H6, and H7) have characteristic chemical shifts. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For example, it can trace the connectivity within the cyclohexane (B81311) ring from H1 to H2, H3, H4, H5, and H6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.netacs.org This is particularly useful for assigning quaternary carbons and for linking different fragments of a molecule. For instance, correlations from the cyclopropyl (B3062369) protons (H1, H6) to carbons within the cyclohexane ring can confirm the bicyclic structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, which is vital for determining stereochemistry. researchgate.net For example, in a derivative, a strong NOE between a substituent on the bicycloheptane (B81988) core and a specific proton can confirm their relative orientation. nih.gov

A study on functionalized bicyclo[4.1.0]heptane derivatives demonstrated the power of these techniques. Structural assignments were confirmed using gCOSY, gHSQC, and gHMBC experiments. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[4.1.0]heptane Derivative

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
114.41.17-1.29 (m)C5 (triazole), C7'H6', H7'exo
614.21.17-1.29 (m)C7'H1', H7'exo
7-exo11.20.95 (td)C1', C6'H1', H6'
7-endo-0.32 (q)C1', C6'H5'

Data adapted from a study on bicyclo[4.1.0]heptyl nucleoside analogues. acs.org Note: The specific chemical shifts and correlations are highly dependent on the full structure of the derivative.

The relative configuration of the hydroxyl group (syn or anti) and other substituents can be determined by analyzing chemical shifts and proton-proton coupling constants (³J).

Chemical Shifts: The orientation of the C7-hydroxyl group significantly impacts the chemical shifts of the bridgehead protons (H1 and H6) and the cyclopropyl proton (H7). In exo-isomers of related bicyclic systems, the signal of a cyclopropane proton can be enhanced in a NOESY experiment when a nearby substituent is irradiated. sorbonne-universite.fr

Coupling Constants: The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In the bicyclo[4.1.0]heptane system, the coupling constants between the cyclopropyl protons and the bridgehead protons (e.g., J(H1,H7)) are stereochemically dependent. For example, different ³J coupling constants between cyclopropyl protons have been used to assign exo and endo isomers in related bicyclo[n.1.0]alkan-1-ols. thieme-connect.com A study on 7-alkylbicyclo[4.1.0]heptan-1-ols found that the coupling constants for the exo-isomer were J = 4.0 Hz, while the endo-isomer showed a value of J = 7.3 Hz, allowing for clear stereochemical assignment. sorbonne-universite.fr

X-ray Crystallography for Definitive Three-Dimensional Structure

While NMR provides powerful evidence for structure and configuration in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state. This technique precisely measures bond lengths, bond angles, and the absolute configuration of stereocenters.

For complex this compound derivatives, especially those with multiple chiral centers, X-ray crystallography is often essential to confirm the stereostructure proposed by NMR analysis. nih.gov For example, in the synthesis of complex nucleoside analogues built on a bicyclo[4.1.0]heptane template, an X-ray crystal structure was obtained to confirm the stereochemistry of the final product. nih.gov Similarly, the configuration of an azide (B81097) intermediate in another synthetic sequence was confirmed by X-ray diffraction analysis. nih.gov This technique is crucial for validating new synthetic methodologies and for understanding the precise spatial arrangement of atoms, which is critical for structure-activity relationship studies.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of an elemental composition that is unique to the molecule.

For a derivative of this compound, HRMS can confirm the presence of carbon, hydrogen, oxygen, and any other elements in the molecule. For example, in a study of bicyclo[4.1.0]heptane-based nucleoside analogues, HRMS (using ESI+) was used to confirm the molecular formula of a synthesized compound. The calculated mass for [M+Na]⁺ (C₁₁H₁₇N₅O₃Na) was 290.1229, and the experimentally found mass was 290.1229, confirming the composition. acs.org This confirmation is a standard and necessary step in the characterization of new chemical entities.

Vibrational Spectroscopy (IR) for Functional Group Identification and Unique Features

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound and its derivatives, IR spectroscopy provides key diagnostic peaks. researchgate.netuminho.pt

O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration. sorbonne-universite.fr

C-H Stretches: Absorptions just below 3000 cm⁻¹ are typical for C-H stretching in the sp³ hybridized carbons of the cyclohexane ring. A key feature for the cyclopropane ring is the C-H stretching vibration that typically appears at higher wavenumbers, often above 3000 cm⁻¹ (e.g., ~3027 cm⁻¹). sorbonne-universite.frthieme-connect.com

C-O Stretch: A C-O single bond stretch for the alcohol appears in the fingerprint region, typically between 1050-1250 cm⁻¹.

In a study of exo-7-ethylbicyclo[4.1.0]heptan-1-ol, characteristic IR peaks were observed at 3603 cm⁻¹ (sharp, free O-H), 3400 cm⁻¹ (broad, H-bonded O-H), and 3027 cm⁻¹ (cyclopropyl C-H). sorbonne-universite.fr

Table 2: Typical IR Absorption Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
O-H Stretch (H-bonded)3200-3600Strong, Broad
C-H Stretch (Cyclopropane)~3030Medium
C-H Stretch (Cyclohexane)2850-2960Strong
C-O Stretch (Alcohol)1050-1250Medium to Strong

Spectroscopic Probes for Transient Intermediates (e.g., Matrix Isolation IR for radical species)

Studying the reactive, short-lived intermediates derived from this compound requires specialized techniques that can "trap" and analyze these species. Matrix isolation is one such powerful method. It involves trapping the species of interest in an inert, solid matrix (like solid neon or argon) at cryogenic temperatures. This isolation prevents the reactive species from decomposing or reacting further, allowing for its spectroscopic characterization, typically by IR spectroscopy.

While direct studies on this compound radicals are not readily found, research on related systems illustrates the approach. For instance, the reactions of boron atoms with cyclohexene (B86901), the precursor to the bicyclo[4.1.0]heptane skeleton, have been studied using matrix isolation IR spectroscopy. acs.org This work successfully identified transient intermediates and radicals, such as the 1-boratricyclo[4.1.0.0²,⁷]heptane radical. nih.gov The IR spectra of these trapped radicals, combined with quantum chemical calculations, allowed for their definitive identification and characterization. acs.orgnih.gov This methodology could be applied to study radical intermediates formed from this compound, for example, during photochemical reactions or oxidation processes, providing fundamental insights into its reaction mechanisms.

Theoretical and Computational Chemistry of Bicyclo 4.1.0 Heptan 7 Ol and the Bicyclo 4.1.0 Heptane Scaffold

Electronic Structure and Bonding Analysis

The electronic structure of the bicyclo[4.1.0]heptane scaffold is significantly influenced by the Walsh orbitals of the cyclopropane (B1198618) ring. nih.gov These high-lying, bent σ-bonds possess considerable p-character, allowing for effective interaction with adjacent orbitals. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), have shown that hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* antibonding orbitals of neighboring C–H bonds play a crucial role in activating these bonds. nih.govacs.org This interaction, where the Walsh C–C bonding orbital overlaps with the σ* orbital of an α-C–H bond, effectively lowers the energy of the C–H bond, making it more susceptible to functionalization. nih.gov This phenomenon is a key factor in dictating the site-selectivity observed in various reactions involving the bicyclo[4.1.0]heptane system. nih.govacs.org

Natural Bond Orbital (NBO) analysis further elucidates the electronic landscape, revealing the specific nature of these donor-acceptor interactions. rsc.org For instance, in reactions with electrophiles, the cyclopropane ring can act as a donor, with its Walsh orbitals interacting with the vacant orbitals of the attacking species. rsc.org The geometry of the bicyclic system, particularly the relative orientation of the fused rings, can influence the extent of these orbital overlaps, thereby affecting the reactivity and stability of different isomers. rsc.org

While typical covalent bonds involve two electrons shared between two centers (2c-2e), the strained nature of the bicyclo[4.1.0]heptane ring system can give rise to more unusual bonding arrangements under certain conditions. Recent research on related strained cyclic systems has identified the formation of delocalized, electron-deficient bonds. acs.org For example, in the radical cation of 1-boratricyclo[4.1.0.02,7]heptane, a delocalized four-center-one-electron (4c-1e) bond has been characterized. acs.org This type of bonding involves a single electron shared across four atomic centers, a consequence of significant geometric and electronic strain. Although not directly observed in the parent bicyclo[4.1.0]heptan-7-ol, the potential for such atypical bonding exists, particularly in radical or cationic intermediates derived from this scaffold. The formation of these species can be triggered by oxidation or interaction with highly electrophilic reagents. acs.orgpsu.edu The presence of such delocalized bonding has profound implications for the reactivity and potential reaction pathways of these intermediates.

Conformational Analysis and Strain Energy Calculations

In substituted derivatives like this compound, the orientation of the hydroxyl group (endo vs. exo) further diversifies the conformational landscape. The relative stability of these conformers is influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding. DFT calculations are instrumental in determining the energy differences between these conformers, providing insights into their equilibrium populations. For instance, in related halogen-substituted bicyclo[4.1.0]heptane systems, the presence of substituents can significantly alter the geometry of the six-membered ring, favoring a more planar conformation compared to the twisted geometry of the unsubstituted parent compound. rsc.orgrsc.org

The bicyclo[4.1.0]heptane system possesses significant ring strain due to the presence of the three-membered cyclopropane ring, where the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. wikipedia.org The total strain energy of bicyclo[4.1.0]heptane has been experimentally determined and computationally calculated. thieme-connect.deresearchgate.net This strain energy is a key contributor to the molecule's reactivity, as reactions that lead to the opening of the cyclopropane ring are often thermodynamically favorable due to the release of this strain.

Quantum mechanical calculations have been employed to quantify the strain energy. For example, the strain energy of bicyclo[4.1.0]hept-1,6-ene was calculated to be approximately 17 kcal/mol greater than that of 1,2-dimethylcyclopropene. acs.org This high strain energy directly impacts the molecule's chemical behavior, making it susceptible to reactions such as ring-opening and rearrangements. acs.orgnih.gov The strain is not uniformly distributed throughout the molecule; certain bonds, particularly those of the cyclopropane ring, are significantly weakened, making them more reactive towards various reagents. thieme-connect.com

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry has become an indispensable tool for predicting the reaction pathways and selectivity of reactions involving this compound and its parent scaffold. DFT calculations, in particular, have proven to be highly effective in modeling reaction mechanisms and rationalizing experimental observations. nih.govacs.org

By calculating the energies of transition states and intermediates, researchers can predict the most likely reaction pathways and the expected product distributions. acs.orgrsc.org For example, in the oxidation of bicyclo[4.1.0]heptane, computational studies have successfully explained the observed diastereoselectivity by analyzing the activation energies for different reaction pathways. nih.govacs.org These studies revealed that the lower activation energy for the formation of the cis alcohol product is due to favorable hyperconjugative interactions in the transition state. nih.gov

Furthermore, computational models can predict how changes in the substrate or reagents will affect the outcome of a reaction. This predictive power is invaluable for designing new synthetic strategies and for understanding the fundamental factors that control chemical reactivity. The ability to model complex reaction cascades, such as the Ohloff-Rautenstrauch rearrangement, which forms a bicyclo[4.1.0]heptane substructure, allows for a detailed understanding of the mechanism and the factors governing regio- and stereocontrol. core.ac.uk

Density Functional Theory (DFT) for Transition State Characterization

Density Functional Theory (DFT) has emerged as a powerful tool for characterizing the transition states of chemical reactions involving the bicyclo[4.1.0]heptane framework. By calculating the potential energy surface, researchers can identify the geometry and energy of transition states, providing crucial information about reaction barriers and pathways.

A pertinent example of DFT application in this area is the study of the oxidation of bicyclo[4.1.0]heptane derivatives. semanticscholar.orgnih.govacs.org For instance, computational studies on the oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ol by 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) have demonstrated the utility of DFT in explaining stereoselectivity. nih.govacs.org The calculations revealed that the trans-isomer is significantly more reactive than the cis-isomer, a finding that correlates well with experimental observations where exclusive formation of the corresponding ketone was noted. nih.govacs.org The difference in reactivity is attributed to the stereoelectronic effects dictated by the orientation of the hydroxyl group relative to the cyclopropane ring.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are also employed to model the transition states in reactions of substituted bicyclo[4.1.0]heptane systems. For example, in studies of dioxabicyclo[4.1.0]heptan-5-ol derivatives, DFT has been used to model the transition states for methoxy (B1213986) group displacement. These calculations help in identifying the most electrophilic centers and refining the activation energies, thereby predicting the most likely reaction pathways.

Table 1: Comparative Reactivity of Bicyclo[4.1.0]heptan-2-ol Isomers in Oxidation by ETFDO

Isomer Product Relative Reactivity
cis-Bicyclo[4.1.0]heptan-2-ol Bicyclo[4.1.0]heptan-2-one 1x

Ab Initio Calculations for Mechanistic Insights

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for elucidating complex reaction mechanisms. For the bicyclo[4.1.0]heptane scaffold, ab initio methods such as the multiconfigurational complete active space self-consistent field (CASSCF) followed by second-order Møller-Plesset perturbation theory (MP2) have been instrumental in understanding photochemical reactions.

A notable study on bicyclo[4.1.0]hept-2-ene employed the CASSCF/MP2 method with a 6-31G* basis set to investigate its behavior upon direct photolysis. researchgate.net The calculations mapped the ground state and excited state potential energy surfaces, identifying key diradical intermediates and various crossing points (conical intersections and singlet-triplet crossings). researchgate.net This detailed mechanistic study revealed that the photochemical reaction proceeds through a barrierless cyclopropane bond cleavage to form singlet excited diradical intermediates, which then efficiently decay to the ground state to form the observed products. researchgate.net Such calculations are crucial for understanding reaction dynamics and product distributions in photochemical processes.

While a specific ab initio study on this compound was not identified in the searched literature, the methodologies applied to other members of the bicyclo[4.1.0]heptane family demonstrate the potential of these techniques. Similar ab initio approaches could be used to explore the reaction mechanisms of this compound, such as its rearrangement reactions or its behavior under thermal or photochemical conditions.

Molecular Dynamics and Reaction Kinetics Modeling

Molecular dynamics (MD) simulations and reaction kinetics modeling offer a computational lens to study the time-dependent behavior of molecular systems and to predict reaction rates.

In the context of the bicyclo[4.1.0]heptane scaffold, computational studies have been performed to determine the kinetics of ring-opening reactions. For instance, B3LYP calculations have been used to study the mechanism and calculate the rate constants for the ring-opening of 1-bicyclo[n.1.0]heptanylmethyl radicals. researchgate.net These studies have shown that the ring-expansion pathway is favored both kinetically and thermodynamically. researchgate.net

Furthermore, computational docking, a method related to molecular dynamics, has been used to understand the interaction of bicyclo[4.1.0]heptane derivatives with biological targets. In a study of sesquiterpene-like inhibitors of a 9-cis-epoxycarotenoid dioxygenase, computational docking into a model of the enzyme's active site supported a mechanism of inhibition through coordination of a heteroatom with the non-heme iron. nih.gov This highlights how computational modeling can provide insights into the molecular basis of biological activity.

Table 2: Investigated Compounds and their CAS Numbers

Compound Name CAS Number
This compound 13830-44-9
cis-Bicyclo[4.1.0]heptan-2-ol Not specified
trans-Bicyclo[4.1.0]heptan-2-ol Not specified
Bicyclo[4.1.0]heptan-2-one Not specified
3-Ethyl-3-(trifluoromethyl)dioxirane Not specified
(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol Not specified
Bicyclo[4.1.0]hept-2-ene Not specified
1-Bicyclo[4.1.0]heptanylmethyl radical Not specified

Strategic Applications of Bicyclo 4.1.0 Heptan 7 Ol and Its Derivatives in Complex Organic Synthesis

Design and Synthesis of Natural Product Fragments

The bicyclo[4.1.0]heptane scaffold has been instrumental in the synthesis of key fragments of several complex natural products. Its rigid structure allows for precise control over the relative stereochemistry of substituents, a critical aspect in the total synthesis of biologically active molecules.

Approaches to Herbimycin Core Structures

While direct synthesis of the Herbimycin core using bicyclo[4.1.0]heptan-7-ol is not extensively documented in the provided results, the strategic use of related bicyclic systems highlights the potential of this approach. The synthesis of complex macrocyclic structures often relies on the preparation of stereochemically well-defined fragments. The principles applied in the synthesis of other complex natural products, such as the penicibilaenes, demonstrate the utility of bicyclic starting materials like 1,4-cyclohexanedione (B43130) to construct rigid polycyclic systems. acs.org This suggests that a similar strategy, employing derivatives of this compound, could be envisioned for the stereoselective synthesis of segments of the Herbimycin ansa-chain.

Intermediates in Capsaicin (B1668287) Synthesis

A notable application of this compound derivatives is in the synthesis of capsaicin, the pungent compound found in chili peppers. Specifically, exo-7-isopropylbicyclo[4.1.0]heptan-1-ol has been efficiently utilized as a key intermediate. researchgate.netsorbonne-universite.fr This approach involves the treatment of 2-alkylidenecycloalkanones with hydrogen iodide, followed by a cyclization reaction using zinc dust. researchgate.netsorbonne-universite.fr This method produces bicyclic cyclopropanols with good diastereoselectivity, which can then be readily converted to the capsaicin structure. researchgate.netsorbonne-universite.fr The use of this bicyclic intermediate provides a convenient and stereoselective route to this widely known natural product. sorbonne-universite.fr

Development of Carbohydrate Mimetics and Nucleoside Analogues

The conformational rigidity of the bicyclo[4.1.0]heptane ring system makes it an excellent scaffold for the design of carbohydrate mimetics and nucleoside analogues. These synthetic molecules aim to mimic the shape and functionality of natural sugars and nucleosides to interact with biological targets.

Conformationally Locked Carbocyclic Nucleosides

Bicyclo[4.1.0]heptane derivatives have been successfully employed in the synthesis of conformationally locked carbocyclic nucleosides. nih.govacs.orgnih.gov By replacing the furanose or pyranose ring of a natural nucleoside with the rigid bicyclo[4.1.0]heptane framework, chemists can restrict the conformational freedom of the molecule. researchgate.net This "locking" of the conformation can lead to enhanced binding to target enzymes and improved biological activity. The synthesis of these analogues often starts from enantiomerically pure bicyclo[4.1.0]heptane alcohols and involves the stereoselective introduction of a nucleobase and other functional groups. nih.govacs.orgnih.gov For instance, a highly stereoselective route has been developed to synthesize enantiomerically pure 4′-hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptyl nucleoside analogues starting from 1,4-cyclohexanedione. nih.govacs.orgnih.gov

Pseudo-sugar Scaffolds

The bicyclo[4.1.0]heptane framework serves as a "pseudo-sugar" scaffold, providing a non-carbohydrate core that can be decorated with hydroxyl groups and other functionalities to mimic the structure of natural sugars. acs.orgnih.govresearchgate.net This approach allows for the creation of novel molecules with potential therapeutic applications. The synthesis of these pseudo-sugar scaffolds often involves highly regio- and stereoselective reactions, such as allylic oxidation and hydroboration, to install the desired functional groups onto the bicyclic core. nih.govnih.gov These scaffolds have been used to create new families of enantiomerically pure carbocyclic nucleoside analogues. nih.govnih.gov

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The versatility of the bicyclo[4.1.0]heptane skeleton extends to its use as a fundamental building block for a variety of pharmaceutical and agrochemical intermediates. google.com The ability to introduce diverse functional groups onto this rigid scaffold with high stereocontrol makes it a valuable synthon in medicinal and agricultural chemistry. nih.govresearchgate.net For example, derivatives of bicyclo[4.1.0]heptane have been investigated as melanin-concentrating hormone receptor R1 antagonists, which have potential applications in the treatment of obesity. nih.gov Furthermore, certain bicyclo[4.1.0]heptane-2,4-dione derivatives have shown promise as herbicides. researchgate.net The development of efficient synthetic methods to access these bicyclic intermediates is therefore of significant interest. derpharmachemica.com

Synthesis of Key Intermediates for Complex Molecules (e.g., Tofacitinib)

The bicyclo[4.1.0]heptane framework is a valuable structural motif in the synthesis of complex pharmaceutical agents. Its inherent ring strain and defined stereochemistry can be strategically exploited to construct intricate molecular architectures. vulcanchem.com A notable example is its application in synthesizing key intermediates for Tofacitinib, an immunosuppressant used in the treatment of autoimmune diseases. derpharmachemica.com

A retrosynthetic analysis of Tofacitinib reveals that crucial piperidine (B6355638) intermediates can be derived from bicyclic precursors. derpharmachemica.com One efficient synthetic approach begins with readily available starting materials and proceeds through a sequence of transformations to build the required stereochemistry. derpharmachemica.com An effective process has been developed for preparing orthogonally protected aziridine (B145994) and epoxide intermediates, which are essential building blocks for the 4-substituted 3-aminopiperidine core of Tofacitinib. derpharmachemica.com

The synthesis can be initiated from 1-Benzyl-piperidin-4-one. The key steps in one reported synthesis are summarized below:

StepReactionDescriptionOutcome
1 Methylation & EliminationAddition of methyllithium (B1224462) to 1-Benzyl-piperidin-4-one, followed by formation of a tertiary chloride and subsequent elimination.Formation of the olefin intermediate, 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. derpharmachemica.com
2 EpoxidationTreatment of the olefin with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).Yields the corresponding epoxide, a 7-oxa-bicyclo[4.1.0]heptane derivative. derpharmachemica.com
3 AziridinationThe epoxide can be converted into the corresponding aziridine, a diaza-bicyclo[4.1.0]heptane derivative.This step creates the orthogonally protected aziridine intermediate crucial for introducing the amino functionality. derpharmachemica.com
4 Ring OpeningNucleophilic ring-opening of the epoxide or aziridine.This step installs the required substituents on the piperidine ring with the desired stereocontrol, leading to intermediates like (3R,4R)-1-benzyl-N,4-dimethyl-piperidin-3-amine. derpharmachemica.comgoogle.com
5 Coupling & DeprotectionThe resulting piperidine intermediate is then coupled with the pyrrolo[2,3-d]pyrimidine core of Tofacitinib, followed by debenzylation. google.comFinal assembly of the Tofacitinib molecule.

This strategy highlights how the bicyclo[4.1.0]heptane system, in the form of its epoxide and aziridine derivatives, serves as a constrained scaffold to control the stereoselective synthesis of the complex piperidine moiety within Tofacitinib. derpharmachemica.com The development of such routes is critical for the large-scale and efficient production of this important therapeutic agent. derpharmachemica.com

Probes for Mechanistic Studies in Enzymatic Systems

Derivatives of bicyclo[4.1.0]heptane, commonly known as norcarane (B1199111), are powerful tools for elucidating the mechanisms of enzymatic reactions, particularly those catalyzed by monooxygenases. researchgate.netresearchgate.net These molecules act as "mechanistic probes" or "radical clocks" to detect the presence and estimate the lifetime of highly reactive intermediates, such as radicals and cations, which are often too transient to be observed directly. researchgate.netufl.edu

The utility of these probes stems from the high strain energy of the cyclopropane (B1198618) ring. If an enzymatic reaction proceeds through a radical or cationic intermediate on the carbon adjacent to the cyclopropane, the ring can undergo rapid, predictable rearrangement. The detection of these rearranged products provides compelling evidence for the existence of the transient intermediate. researchgate.net

Several studies have employed norcarane and its derivatives to investigate a range of enzyme systems:

Enzyme SystemProbe Molecule(s)Findings and Inferences
Cytochrome P450s (e.g., CYP2B1, CYPΔ2E1) Norcarane (Bicyclo[4.1.0]heptane)The oxidation of norcarane yields rearranged products like 3-hydroxymethylcyclohexene, which is indicative of a radical intermediate. ufl.edu These results support a radical rebound mechanism for hydroxylation by this class of enzymes. researchgate.net
Diiron Enzymes (e.g., Methane Monooxygenase, Toluene Monooxygenase) NorcaraneThese enzymes also oxidize norcarane, producing both oxygenated and desaturated products (2-norcarene and 3-norcarene). researchgate.netufl.edu The formation of rearranged products suggests radical intermediates, though their lifetimes are calculated to be extremely short. researchgate.netufl.edu
Horse Liver Alcohol Dehydrogenase (HLADH) exo-Bicyclo[4.1.0]heptane-7-methanolThis substrate leads to the irreversible inactivation of HLADH upon its oxidation. This suggests the formation of a highly reactive species at the active site that covalently modifies the enzyme, acting as a latent inhibitor. rsc.org

A significant challenge in using norcarane as a probe is the concurrent formation of non-rearranged products, including desaturated derivatives like 2-norcarene and 3-norcarene, by the same enzymes. researchgate.netufl.edu These olefinic products can be further oxidized, leading to a complex mixture of over 20 different compounds, which can complicate the analysis and quantification of the specific rearranged products used for mechanistic diagnosis. ufl.edu Despite these complexities, substituted norcaranes remain indispensable tools for probing the intimate details of enzymatic reaction pathways. researchgate.net

Future Research Directions and Emerging Paradigms for Bicyclo 4.1.0 Heptan 7 Ol

Novel Catalytic Systems for Bicyclo[4.1.0]heptan-7-ol Synthesis and Transformation

The precise and efficient construction and functionalization of the bicyclo[4.1.0]heptane skeleton are paramount for its broader application. Future research is increasingly directed towards the development of sophisticated catalytic systems that offer enhanced control over selectivity and reactivity.

Significant progress has been made in developing efficient synthetic strategies for the bicyclo[4.1.0]heptane framework, utilizing methods such as transition-metal catalysis, organic catalysis, and free radical-mediated cyclization reactions. nih.govresearchgate.net These approaches have been successfully applied to the precise construction of bicyclo[4.1.0]heptanes and their heteroatomic analogues, azabicyclo[4.1.0]heptanes and oxabicyclo[4.1.0]heptanes. nih.gov For instance, base-mediated sequential annulation reactions of conjugated dienes with sulfur ylides have proven effective for building the bicyclo[4.1.0]heptene core structure. researchgate.net

For the synthesis of the target alcohol, this compound, or its derivatives, direct C-H bond oxygenation presents a powerful strategy. Studies utilizing potent oxidizing agents like dioxiranes, specifically 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), have demonstrated the ability to hydroxylate bicyclo[n.1.0]alkanes. semanticscholar.org These reactions can proceed with good to outstanding site-selectivity and diastereoselectivity, providing a direct route to alcohol products. semanticscholar.org Furthermore, the exploration of chiral Lewis acid catalysts is a promising avenue for achieving enantioselective epoxidation of related cyclohexene (B86901) precursors, which is a key step in forming the 7-oxabicyclo[4.1.0]heptane scaffold, a close relative of this compound.

Future work in this area will likely focus on designing catalysts that can functionalize the bicyclo[4.1.0]heptane core with even greater precision, including enantioselective transformations and late-stage functionalization of complex molecules containing this scaffold.

Table 1: Modern Catalytic Approaches for Bicyclo[4.1.0]heptane Scaffolds
Catalytic StrategyCatalyst/Reagent TypeTransformation AchievedKey AdvantagesReference
Transition-Metal Catalysise.g., Rhodium, GoldCycloisomerization, CyclopropanationHigh efficiency, diastereoselectivity nih.govresearchgate.net
Organic Catalysise.g., Chiral Amines, PhosphinesAsymmetric CyclizationMetal-free, enantioselectivity nih.govresearchgate.net
Lewis Acid Catalysise.g., Chiral Lewis AcidsEpoxidation, CyclizationControl over stereochemistry
Oxidative CatalysisDioxiranes (e.g., ETFDO)C-H Bond HydroxylationDirect formation of alcohols semanticscholar.org
Base-Mediated AnnulationSulfur YlidesBicyclo[4.1.0]heptene SynthesisHigh stereoselectivity, broad scope researchgate.net

Expanding the Scope of this compound in Materials Science

The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane framework makes its derivatives attractive building blocks for advanced materials. Bicyclic epoxides, such as 7-oxabicyclo[4.1.0]heptane, are particularly valuable in polymer chemistry and materials science. These compounds can undergo ring-opening polymerization, initiated by cationic, anionic, or coordination catalysts, to form polymers like poly(cyclohexene oxide). The resulting materials often exhibit desirable properties such as thermal stability and specific mechanical characteristics.

The enthalpy of polymerization for 7-oxabicyclo[4.1.0]heptane has been determined to be -96.7 ± 1.5 kJ·mol⁻¹, indicating a strong thermodynamic driving force for polymerization. researchgate.net This inherent reactivity can be harnessed to create a variety of materials. Derivatives of this compound could be incorporated into polymer backbones or used as cross-linking agents to fine-tune material properties like flexibility, adhesion, and thermal resistance.

Emerging applications for such monomers are found in the formulation of specialty polymers, advanced adhesives, next-generation composites, and novel polymer systems for electronics and photonics, including UV-curable resins and coatings. Future research will likely explore the synthesis of functionalized this compound monomers to create polymers with tailored optical, electronic, or mechanical properties.

Table 2: Potential Material Science Applications of this compound Derivatives
Application AreaRole of Bicyclo[4.1.0]heptane MoietyResulting Material PropertyReference
Specialty PolymersMonomer in Ring-Opening PolymerizationEnhanced thermal stability, tailored flexibility
Advanced AdhesivesCross-linking agent, resin componentImproved adhesion and durability
Electronic InsulatorsComponent of epoxy resinsHigh dielectric strength, thermal resistance
UV-Curable SystemsReactive monomer in photopolymerizationRapid curing, high reactivity
Next-Gen CompositesMatrix resin componentIncreased rigidity and strength-to-weight ratio

Integration of Advanced Machine Learning and AI in Reaction Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis, and the study of this compound is no exception. ML models can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. beilstein-journals.org

For the synthesis and transformation of this compound, AI can address several key challenges. Global models, which learn from vast and diverse reaction databases, could propose general conditions for new transformations of the bicyclic scaffold. beilstein-journals.org Conversely, local models could be developed to fine-tune specific parameters for a particular reaction, such as a catalytic C-H activation or a stereoselective rearrangement, to maximize yield and selectivity. beilstein-journals.org A significant hurdle in this field is the availability of high-quality, standardized reaction data. beilstein-journals.org

Computational chemistry, particularly Density Functional Theory (DFT), already plays a role in understanding the mechanisms of reactions involving bicyclo[4.1.0]heptane systems, for example, by calculating activation free energies for different reaction pathways in dioxirane-mediated oxygenations. semanticscholar.org Data generated from such computational studies can be used to train ML models, creating a powerful synergy between theoretical calculations and predictive algorithms. Future research will likely involve creating dedicated datasets for bicyclic systems to train specialized AI tools for predicting reactivity, designing novel derivatives with desired properties, and accelerating the discovery of new synthetic routes.

Bio-inspired Synthesis and Chemoenzymatic Routes to this compound Derivatives

Nature provides a rich blueprint for conducting complex chemical transformations with exquisite selectivity. Bio-inspired and chemoenzymatic approaches are emerging as powerful and sustainable strategies for synthesizing complex molecules like derivatives of this compound.

Bio-inspired catalysis can be seen in the action of enzymes like cytochrome P450, which can promote the oxygenation of the bicyclo[4.1.0]heptane core. semanticscholar.org The mechanism of these enzymes, involving radical and cationic intermediates, offers insights for designing synthetic catalysts that can mimic this reactivity. semanticscholar.org

Chemoenzymatic synthesis, which combines the best of traditional organic synthesis and biocatalysis, holds immense promise. nih.gov Enzymes such as lipases are widely used for the kinetic resolution of racemic alcohols and their precursors, affording access to enantiomerically pure compounds. ntnu.no This methodology could be directly applied to the synthesis of chiral this compound derivatives, which are valuable for pharmaceutical and biological studies. For instance, a lipase (B570770) from Candida antarctica has been successfully used to resolve a racemic chlorohydrin en route to an enantiopure pharmaceutical agent. ntnu.no Similar strategies could provide access to specific stereoisomers of functionalized bicycloheptanols. Furthermore, biocatalytic redox transformations, often employing alcohol dehydrogenases, have been used on related bicyclic ketones and alcohols, demonstrating the feasibility of enzymatic control over the stereochemistry of these systems. mdpi.com

Future directions will focus on enzyme discovery and engineering to create biocatalysts tailored for specific transformations on the bicyclo[4.1.0]heptane scaffold, enabling the synthesis of complex, optically active derivatives under mild and environmentally benign conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bicyclo[4.1.0]heptan-7-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Ring-closing strategies : Use bicyclo precursors (e.g., bicyclo[4.1.0]heptane-7-carboxylic acid) with organometallic reagents like ethyllithium to introduce functional groups. Yields (~60%) are achievable under inert atmospheres and low temperatures to minimize side reactions .
  • Catalysis : Optimize yields by employing transition-metal catalysts (e.g., Pd or Ni) for strain-driven cyclopropane ring activation. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

  • Methodology :

  • NMR Spectroscopy : Analyze proton environments (e.g., δ 1.0–2.2 ppm for bridgehead hydrogens) and coupling patterns to confirm bicyclic geometry .
  • IR Spectroscopy : Identify hydroxyl (O-H) stretching (~3200–3600 cm⁻¹) and strain-induced C-C vibrations (e.g., 1670 cm⁻¹ for ketone derivatives) .
  • Elemental Analysis : Validate molecular formula (e.g., C₇H₁₂O) with ≤0.3% deviation in calculated vs. experimental C/H ratios .

Advanced Research Questions

Q. How does the strained bicyclic framework of this compound influence its reactivity in ring-opening reactions?

  • Methodology :

  • Strain Analysis : Use computational models (DFT or MD simulations) to quantify angle strain and predict regioselectivity in reactions like electrophilic additions or oxidations .
  • Experimental Validation : Compare reactivity with less-strained analogs (e.g., bicyclo[3.2.0]heptane) to isolate strain effects. For example, strained systems show accelerated [2+2] cycloaddition rates under UV light .

Q. What computational methods are used to predict the physicochemical properties of this compound derivatives?

  • Methodology :

  • Collision Cross-Section (CCS) Prediction : Apply trajectory methods (e.g., MOBCAL) to model ion mobility, correlating CCS with stereochemistry for mass spectrometry applications .
  • Solubility Modeling : Use COSMO-RS or Hansen parameters to predict solubility in polar/nonpolar solvents, critical for formulation in pharmacological studies .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound as a precursor?

  • Methodology :

  • Isomer Tracking : Employ chiral HPLC or vibrational circular dichroism (VCD) to distinguish enantiomers or diastereomers formed during synthesis .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS to identify competing pathways (e.g., epoxide vs. ketone formation under oxidative conditions) .

Q. What strategies are employed to study the biological interactions of this compound derivatives?

  • Methodology :

  • Receptor Docking Studies : Use AutoDock or Schrödinger Suite to simulate binding affinities with target proteins (e.g., GPCRs), guided by the compound’s rigid bicyclic scaffold .
  • In Vitro Assays : Test cytotoxicity and metabolic stability in hepatocyte models, prioritizing derivatives with logP <3.5 to balance lipophilicity and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.